Benzyl (S)-2-aminopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-2-aminopentanoate is an organic compound that features a benzyl group attached to the (S)-2-aminopentanoate moietyThe benzyl group, characterized by a benzene ring attached to a methylene group, imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-aminopentanoate typically involves the esterification of (S)-2-aminopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-aminopentanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (S)-2-aminopentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (S)-2-aminopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The (S)-2-aminopentanoate moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the (S)-2-aminopentanoate moiety.
Benzylamine: Contains the benzyl group and an amine group but lacks the ester functionality.
Benzyl benzoate: Contains the benzyl group and a benzoate moiety instead of the (S)-2-aminopentanoate.
Uniqueness
Benzyl (S)-2-aminopentanoate is unique due to the presence of both the benzyl group and the (S)-2-aminopentanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
benzyl (2S)-2-aminopentanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,13H2,1H3/t11-/m0/s1 |
InChI Key |
WPAVHKMJWQCKLE-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.